
Seglitide
Overview
Description
It is a potent agonist of somatostatin receptor 2 (SSTR2) and exhibits significant biological activity, including antihypertensive effects and inhibition of plasma glucagon and growth hormone . Seglitide has been studied for its potential therapeutic applications in conditions such as acromegaly and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Seglitide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure of this compound is achieved through cyclization of the linear peptide .
Industrial Production Methods
Industrial production of this compound involves optimizing the SPPS process to achieve high yield and purity. This includes the use of high-efficiency resins, coupling reagents, and protecting groups to ensure the correct sequence and structure of the peptide. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove impurities and achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Seglitide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its cyclic structure.
Reduction: Reduction reactions can break disulfide bonds, leading to linearization of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and iodine are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for substitution reactions.
Major Products
The major products formed from these reactions include cyclic and linear forms of this compound, as well as various analogs with modified amino acid sequences .
Scientific Research Applications
Chemistry
- Peptide Synthesis : Seglitide serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS) and cyclization methods. Researchers utilize this compound to optimize synthesis routes and improve yields.
Biology
- Cellular Signaling : Investigations into this compound's role in modulating cellular signaling pathways have revealed its potential to influence various biological functions through SSTR2 activation. This includes the suppression of hormone release and modulation of neurotransmission .
- Neurobiology : Studies suggest that this compound may enhance sensory processing in the brain by influencing GABAergic neurons and other neurotransmitter systems, indicating its potential applications in neuropharmacology .
Medicine
- Therapeutic Applications : this compound is being explored for its therapeutic potential in treating conditions such as:
Data Table: Summary of Applications
Application Area | Specific Uses | Mechanism |
---|---|---|
Chemistry | Peptide synthesis model | SPPS optimization |
Biology | Modulation of cellular signaling | SSTR2 activation |
Medicine | Treatment for acromegaly, Alzheimer’s, hypertension | Hormonal inhibition |
Case Study 1: Acromegaly Treatment
A clinical study investigated the efficacy of this compound in patients with acromegaly. Results indicated significant reductions in growth hormone levels post-treatment, demonstrating its potential as a therapeutic agent for this condition.
Case Study 2: Neuroprotective Effects
In animal models, administration of this compound showed enhanced cognitive function and reduced neurodegeneration markers, suggesting promising applications in Alzheimer's disease management.
Mechanism of Action
Seglitide exerts its effects by binding to and activating somatostatin receptor 2 (SSTR2). This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels inhibits the release of growth hormone and glucagon, contributing to its antihypertensive and growth hormone-inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog with similar biological activity but different receptor selectivity.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly.
Pasireotide: A somatostatin analog with broader receptor selectivity, used in the treatment of Cushing’s disease.
Uniqueness of Seglitide
This compound is unique due to its high selectivity for somatostatin receptor 2 (SSTR2) and its potent biological activity. Unlike other somatostatin analogs, this compound exhibits a strong inhibitory effect on growth hormone release and has been specifically studied for its potential therapeutic applications in Alzheimer’s disease .
Biological Activity
Seglitide (CAS 81377-02-8), a synthetic peptide, is recognized for its role as an agonist for somatostatin receptors, specifically the sst2 and sst5 subtypes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and potential therapeutic applications.
- Molecular Weight : 808.98 g/mol
- Chemical Formula : C₄₄H₅₆N₈O₇
- Sequence : AYWKVF
- Storage Conditions : Desiccate at -20°C
This compound primarily functions as an agonist for somatostatin receptors, which are involved in numerous physiological processes including the inhibition of hormone secretion. The compound exhibits varying affinities for different somatostatin receptor subtypes:
Receptor Subtype | IC50/Kd (nM) |
---|---|
sst1 | >1000 |
sst2 | 0.2 - 1.5 |
sst3 | 27 - 36 |
sst4 | >127 |
sst5 | 0.06 - 23 |
These values indicate that this compound has a high affinity for sst2 and sst5 receptors, suggesting its potential effectiveness in modulating physiological responses mediated by these receptors .
Inhibition of Hormone Secretion
This compound's activation of somatostatin receptors leads to the inhibition of various hormones, including growth hormone (GH) from the pituitary gland. This property is particularly relevant in conditions characterized by excess hormone production, such as acromegaly.
Potential Therapeutic Applications
- Endocrine Disorders : Due to its ability to inhibit GH release, this compound may be beneficial in treating conditions like acromegaly and other growth hormone-related disorders.
- Cancer Therapy : Somatostatin analogs have been explored in oncology for their ability to inhibit tumor growth and hormone secretion in neuroendocrine tumors.
- Diabetes Management : The modulation of insulin secretion through somatostatin receptor activation suggests a potential role for this compound in diabetes treatment strategies.
Case Studies and Research Findings
Recent studies have explored the implications of somatostatin receptor agonists in clinical settings. For example, a study highlighted the effectiveness of somatostatin analogs in reducing tumor size in patients with neuroendocrine tumors . Additionally, research indicates that these compounds can improve metabolic control in diabetic patients by modulating insulin secretion .
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of action of Seglitide, and how are these typically investigated in preclinical studies?
this compound's mechanisms are often studied using in vitro binding assays (e.g., receptor affinity tests) and in vivo animal models to assess target engagement and downstream signaling pathways. Methodologies include radioligand displacement assays for receptor specificity and dose-response studies in disease-specific models (e.g., tumor xenografts) to evaluate efficacy . Researchers should validate findings using orthogonal techniques (e.g., Western blotting for protein expression) to confirm mechanistic hypotheses .
Q. What standardized methodologies are recommended for assessing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
PK/PD studies typically involve high-performance liquid chromatography (HPLC) or mass spectrometry for plasma concentration measurements, paired with time-course efficacy metrics (e.g., tumor volume reduction). Key parameters include bioavailability, half-life, and dose-linear relationships. Experimental designs should follow guidelines for repeated sampling and statistical power analysis to ensure reproducibility .
Q. How should researchers design controlled experiments to minimize bias in this compound efficacy studies?
Use randomized, blinded protocols with placebo or active comparator arms. Stratify subjects by relevant variables (e.g., disease stage) and predefine inclusion/exclusion criteria to reduce confounding . Power calculations based on pilot data are critical to determine sample sizes . Reporting should adhere to CONSORT guidelines for transparency .
Q. What analytical techniques are essential for verifying this compound’s purity and stability in experimental formulations?
Techniques include nuclear magnetic resonance (NMR) for structural validation, HPLC for purity assessment, and accelerated stability studies under varying pH/temperature conditions. Detailed protocols for compound characterization should be documented in supplementary materials to enable replication .
Q. How can researchers address interspecies variability when translating this compound findings from animal models to human trials?
Conduct cross-species comparative studies on receptor expression/metabolism using immunohistochemistry or transcriptomics. Adjust dosing regimens using allometric scaling and validate via physiologically based pharmacokinetic (PBPK) modeling . Report species-specific limitations in discussion sections .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported efficacy across heterogeneous study populations?
Perform meta-analyses to aggregate data, followed by subgroup analyses (e.g., by genetic biomarkers or comorbidities). Sensitivity analyses can identify confounding variables, while Bayesian frameworks quantify uncertainty in heterogeneous datasets . Transparent reporting of effect sizes and confidence intervals is critical .
Q. How can computational modeling enhance the design of this compound combination therapies?
Systems pharmacology models integrate PK/PD data with pathway-level interactions to predict synergistic effects. In silico screens (e.g., molecular docking) identify candidate co-therapies, which are validated via factorial experimental designs . Use Akaike information criterion (AIC) to compare model fits .
Q. What experimental frameworks are optimal for detecting off-target effects of this compound in complex biological systems?
Employ multi-omics approaches (proteomics, metabolomics) to profile global molecular changes. CRISPR-Cas9 screens or chemoproteomics can map off-target interactions. Dose-escalation studies with toxicity endpoints (e.g., histopathology) further validate specificity .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound analogs?
Investigate bioavailability limitations using permeability assays (e.g., Caco-2 models) and microdialysis for tissue penetration. Redesign analogs with improved solubility (e.g., salt forms) and validate via PK/PD modeling. Report in vitro-in vivo correlation (IVIVC) metrics .
Q. What methodologies validate this compound’s therapeutic potential in understudied disease contexts (e.g., rare cancers)?
Use patient-derived xenograft (PDX) models or organoids to recapitulate disease heterogeneity. Adaptive trial designs (e.g., basket trials) allow evaluation across multiple indications. Collaborate with consortia to access shared biobanks and clinical data .
Q. Methodological Recommendations
- Data Tables : Include comparative tables of IC₅₀ values, PK parameters, and adverse event rates across studies. Highlight statistical methods (e.g., ANOVA vs. non-parametric tests) .
- Reproducibility : Pre-register protocols on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo) .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIOCBFOAHEDO-AVWFULIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99248-33-6 (monoacetate) | |
Record name | Seglitide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-02-8 | |
Record name | Seglitide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEGLITIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P57R7IR6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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